[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of related triphenylphosphonium compounds involves the reaction of triphenylphosphine with various brominated reagents. For instance, tribromomethyltriphenylphosphonium bromide was prepared by reacting triphenylphosphine with tetrabromomethane in dichloromethane . Similarly, propane 3-bromo-1-(triphenyl phosphonium) bromide and its tribromide counterpart were synthesized and characterized, indicating the versatility of triphenylphosphonium salts in forming stable compounds with bromine-containing agents .
Molecular Structure Analysis
The molecular structure of triphenylphosphonium compounds has been elucidated using techniques such as single crystal X-ray diffraction. These compounds typically exhibit a tetrahedral geometry around the phosphorus atom. For example, the crystal structure of bromotriphenylphosphonium tribromide was determined, showing discrete monomeric (C6H5)3PBr+ and Br3- ions . The crystal packing structures are stabilized by various intermolecular interactions, including C-H···π contacts .
Chemical Reactions Analysis
Triphenylphosphonium salts are versatile reagents in organic synthesis. They can act as brominating agents for unsaturated compounds, as demonstrated by the use of propane 3-bromo-1-(triphenyl phosphonium) tribromide for bromination of double bonds and phenolic rings . Additionally, the reactivity of tautomeric quaternary phosphonium salts based on triphenylphosphine with nitrogen nucleophiles has been explored, showing the formation of adducts with α,β-double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triphenylphosphonium salts include good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and THF. They exhibit thermal and physicochemical stability, non-toxicity, and high yield advantages over liquid bromine . The thermal stability of these compounds has been compared using techniques like thermogravimetric analysis and differential scanning calorimetry .
Scientific Research Applications
Process Improvement in Pharmaceutical Production
- A study by Sano, Sugaya, and Kasai (1998) demonstrated the use of [3-(dimethylamino)propyl]triphenylphosphonium bromide in the laboratory synthesis of a pharmaceutical intermediate. They focused on scaling up the process for plant-scale production, ensuring safety and high quality through kinetic parameters obtained from laboratory experiments and reaction calorimeter measurements (Sano, Sugaya, & Kasai, 1998).
Synthesis of Vinyl Dithiocarbamates
- Huang and Wu (1996) described a novel synthesis method involving N, N-dimethylamino thio-carbonyl thiomethyl triphenylphosphonium bromide to form ylides, which then react with aldehydes to produce vinyl dithiocarbamates. This process also offered a new method for lengthening aldehydes by one carbon atom (Huang & Wu, 1996).
Preparation and Spectroscopic Studies
- Takekuma et al. (2010) utilized [3-(dimethylamino)propyl]triphenylphosphonium bromide in the preparation of various organic compounds. They documented the crystal structure, spectroscopic properties, and electrochemical behavior of these compounds, providing insights into their chemical and physical characteristics (Takekuma et al., 2010).
Cleavage of Benzyl Ethers
- Ramanathan and Hou (2010) explored the use of triphenylphosphine hydrobromide, related to [3-(dimethylamino)propyl]triphenylphosphonium bromide, in the cleavage of benzyl ethers. This study highlighted a new method for deprotecting benzyl ethers, contributing to synthetic chemistry applications (Ramanathan & Hou, 2010).
Anticholinergic Effects on Schistosoma Mansoni
- McAllister, Dotson, Grim, and Hillman (1980) investigated the effects of [3-(alkylamino)propyl]triphenylphosphonium salts, closely related to [3-(dimethylamino)propyl]triphenylphosphonium bromide, on the cholinergic nervous system of Schistosoma mansoni. Their research provided valuable information on the potential anticholinergic effects of these compounds (McAllister et al., 1980).
Safety And Hazards
properties
IUPAC Name |
3-(dimethylamino)propyl-triphenylphosphanium;bromide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.2BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;;/h3-11,13-18H,12,19-20H2,1-2H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVFHFOWYYPBS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635333 | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide | |
CAS RN |
27710-82-3 | |
Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide, hydrobromide (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27710-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027710823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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